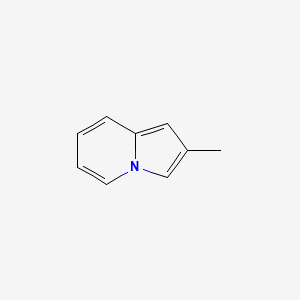
2-Methylindolizine
Cat. No. B1618379
Key on ui cas rn:
768-18-3
M. Wt: 131.17 g/mol
InChI Key: HRUAZBSVPMQJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04202697
Procedure details


A mixture of 92.5 g monochloroacetone (1 mole) and 93 g of α-picoline (1 mole) was heated for 21/2 h on a boiling water-bath. The reaction mixture was cooled to ambient temperature (20° C.) and kept overnight. A solid black mass formed. Extraction was performed on a hot water-bath until the mass had dissolved completely (about 700 ml). The solution was filtered and washed 3 times with 100 ml of ether. A few ml of an aqueous saturated sodium carbonate solution were added and the solution was then washed again 4 times in ether. 150 g of solid sodium hydrogen carbonate was added carefully and steam distillation was carried out. The distillate was cooled and sucked off. The solid product was dissolved quickly in ether and dried on heated magnesium sulphate. The ether was evaporated and the residue dried.


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH3:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12]>>[CH3:4][C:3]1[CH:12]=[C:7]2[N:6]([CH:2]=1)[CH:11]=[CH:10][CH:9]=[CH:8]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
92.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for 21/2 h on a boiling water-bath
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid black mass formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was performed on a hot water-bath until the mass
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved completely (about 700 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with 100 ml of ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A few ml of an aqueous saturated sodium carbonate solution were added
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was then washed again 4 times in ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
150 g of solid sodium hydrogen carbonate was added carefully
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
steam distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The distillate was cooled
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid product was dissolved quickly in ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on heated magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
